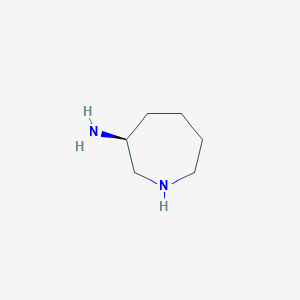

(S)-Azepan-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-azepan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUBYASTGWKFHK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428011 | |

| Record name | (S)-Azepan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107885-67-6 | |

| Record name | (S)-Azepan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Azepan-3-amine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Azepan-3-amine, a chiral heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. The document details its chemical structure, stereochemistry, physicochemical properties, and established experimental protocols for its synthesis and resolution. Furthermore, it explores its role as a valuable building block in the creation of novel therapeutic agents.

Chemical Structure and Stereochemistry

This compound belongs to the class of saturated seven-membered heterocyclic compounds known as azepanes. The core structure is an "azepane" ring, which is a hexamethyleneimine. The molecule is substituted with an amine group at the third carbon atom of this ring.

The carbon atom at position 3 is a stereocenter, meaning it is attached to four different substituent groups. This chirality gives rise to two distinct enantiomers: this compound and (R)-Azepan-3-amine. The "(S)" designation in this compound refers to the specific spatial arrangement of the atoms around this chiral center, as defined by the Cahn-Ingold-Prelog (CIP) priority rules.

-

IUPAC Name: (3S)-azepan-3-amine[1]

-

Chemical Formula: C₆H₁₄N₂[2]

-

Synonyms: (S)-3-Aminohomopiperidine, (3S)-3-Amino-hexahydro-1H-azepine

The azepane ring's flexibility allows it to adopt various conformations, which can be crucial for its interaction with biological targets. The presence of both a primary and a secondary amine provides two sites for potential chemical modification, making it a versatile scaffold in drug design.[3][4]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties for azepan-3-amine. Data for the specific (S)-enantiomer is provided where available; otherwise, data for the racemic mixture or the (R)-enantiomer is included for reference.

| Property | Value | Reference |

| Identifiers | ||

| CAS Number | 107885-67-6 ((S)-enantiomer) | |

| 124932-43-0 ((R)-enantiomer) | [5][6] | |

| 69154-03-6 (racemic) | [2][7] | |

| Molecular Formula | C₆H₁₄N₂ | [2][5][6] |

| Molecular Weight | 114.19 g/mol | [6][7] |

| InChI (S-enantiomer) | 1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2/t6-/m0/s1 | |

| InChIKey (S-enantiomer) | WJUBYASTGWKFHK-LURJTMIESA-N | [1] |

| Canonical SMILES (S) | N[C@H]1CCCCNC1 | [1] |

| Physical Properties | ||

| Appearance | Liquid | |

| Colorless to light yellow liquid | [5] | |

| Boiling Point | 181 °C at 760 mmHg | |

| ~180.9 °C at 760 mmHg ((R)-enantiomer) | [5] | |

| Flash Point | 70 °C | |

| ~69.6 °C ((R)-enantiomer) | [5] | |

| Density | ~0.9 g/cm³ ((R)-enantiomer) | [5] |

| Refractive Index | ~1.453 ((R)-enantiomer) | [5] |

| Specifications | ||

| Purity | ≥97% | [2] |

| >98% ((R)-enantiomer) | [5] | |

| Storage Conditions | 2-8°C, protect from light, sealed in dry conditions | [8] |

Experimental Protocols

The synthesis of the azepane scaffold can be achieved through various routes, often involving ring-expansion or cyclization strategies.[9] A common precursor for 3-substituted azepanes is azepan-3-one. The following is a representative protocol for the synthesis of racemic azepan-3-amine via reductive amination.

Objective: To synthesize racemic azepan-3-amine from azepan-3-one.

Materials:

-

Azepan-3-one hydrochloride

-

Ammonium acetate or ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent (e.g., H₂ with a catalyst like Raney Nickel)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve azepan-3-one hydrochloride and an excess of ammonium acetate in methanol.

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride portion-wise, ensuring the temperature remains controlled.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Quench the reaction by carefully adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Add dichloromethane and saturated aqueous NaHCO₃ to the residue. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude racemic azepan-3-amine.

-

Purification: The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt by adding HCl in ether, followed by recrystallization.

Obtaining the enantiomerically pure this compound from the racemic mixture is most commonly achieved by classical resolution, which involves the formation of diastereomeric salts using a chiral resolving agent.[10]

Objective: To separate this compound from a racemic mixture.

Materials:

-

Racemic azepan-3-amine

-

Chiral resolving agent (e.g., L-(+)-Tartaric acid)

-

Solvent for crystallization (e.g., methanol, ethanol, or a mixture)

-

1 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Salt Formation: Dissolve the racemic azepan-3-amine in the chosen solvent. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution. The diastereomeric salt of this compound with L-(+)-tartaric acid may precipitate immediately or upon cooling and standing. The differing solubilities of the two diastereomeric salts ((S)-amine-(L)-acid and (R)-amine-(L)-acid) is the basis for separation.[10]

-

Isolation of Diastereomeric Salt: Collect the crystallized salt by filtration. Wash the crystals with a small amount of cold solvent to remove impurities. The mother liquor will be enriched in the other diastereomer.

-

Enantiomeric Purity Check: The enantiomeric excess (ee) of the amine in the crystallized salt can be determined by techniques such as chiral High-Performance Liquid Chromatography (HPLC). Recrystallization may be necessary to improve purity.

-

Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add dichloromethane. Basify the aqueous solution by adding 1 M NaOH until the pH is >10 to deprotonate the amine.

-

Extraction and Isolation: Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Objective: To confirm the structure and purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).[11]

-

¹H NMR: Acquire a proton NMR spectrum. The spectrum is expected to show a series of complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the methylene protons of the azepane ring and the methine proton at C3. The chemical shifts will be influenced by the neighboring nitrogen atoms. The amine protons (NH and NH₂) will appear as broad singlets, the position of which can vary with concentration and solvent.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will show distinct signals for each of the six unique carbon atoms in the molecule.[11]

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the neat liquid or as a thin film.

-

Expect to observe characteristic N-H stretching vibrations for both the primary and secondary amines in the region of 3200-3400 cm⁻¹. C-H stretching vibrations will be observed just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Obtain a mass spectrum using a technique like Electrospray Ionization (ESI).

-

The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the compound (approx. 115.1).

-

Applications in Drug Discovery

Chiral amines are fundamental building blocks in the pharmaceutical industry, present in over 40% of commercial drugs. The azepane motif itself is found in numerous FDA-approved drugs and biologically active compounds, demonstrating its value as a privileged scaffold.[4]

While specific applications for the (S)-enantiomer are less documented in the provided search results, the importance of its stereoisomer, (R)-Azepan-3-amine, is well-established as a key intermediate in the synthesis of Besifloxacin.[5] Besifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat bacterial conjunctivitis.[5] The incorporation of the (R)-azepan-3-amine side chain is critical to its antibacterial efficacy.[5]

The versatility of the this compound scaffold, with its defined stereochemistry and multiple functionalization points, makes it a highly attractive starting material for the synthesis of new chemical entities. Researchers in drug discovery can utilize this compound to explore structure-activity relationships (SAR) and develop novel therapeutics targeting a wide range of diseases.[4] Its unique seven-membered ring structure can impart favorable properties such as improved metabolic stability or unique binding interactions compared to more common five- or six-membered rings.[5]

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. azepan-3-amine | CymitQuimica [cymitquimica.com]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. (R)-Azepan-3-amine | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to (S)-Azepan-3-amine: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Azepan-3-amine, a chiral cyclic amine, is a key building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid, seven-membered azepane core and the stereochemistry of the amine group at the 3-position make it a valuable scaffold for creating potent and selective inhibitors of various enzymes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its application in the context of Checkpoint Kinase 1 (CHK1) inhibition, a critical pathway in the DNA damage response.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented below.

Table 1: Identifiers and General Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3S)-azepan-3-amine | [2] |

| CAS Number | 107885-67-6 | [2] |

| Molecular Formula | C₆H₁₄N₂ | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Canonical SMILES | N[C@H]1CCCCNC1 | [2] |

| InChI Key | WJUBYASTGWKFHK-LURJTMIESA-N | [2] |

Table 2: Experimental and Predicted Physicochemical Data for this compound

| Property | Value | Type | Reference |

| Appearance | Colorless to pale yellow liquid | Experimental | [1] |

| Boiling Point | 180.9 ± 8.0 °C at 760 mmHg | Experimental | [1] |

| Flash Point | 69.6 ± 22.0 °C | Experimental | [1] |

| Density | 0.9 ± 0.1 g/cm³ | Experimental | [1] |

| Refractive Index | 1.453 | Experimental | [1] |

| logP | -0.2 | Computed | [3] |

| pKa (most basic) | ~10.5 (Predicted for primary amine) | Predicted | N/A |

| pKa (less basic) | ~9.5 (Predicted for secondary amine) | Predicted | N/A |

| Solubility | Soluble in water and polar organic solvents. | General Property | N/A |

Experimental Protocols

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved from the readily available chiral starting material, L-lysine. The following protocol is a representative multi-step synthesis.

Logical Workflow for the Synthesis of this compound from L-Lysine

References

(S)-Azepan-3-amine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-Azepan-3-amine, a chiral cyclic amine, serves as a critical building block in modern pharmaceutical synthesis. Its structural motif is integral to the development of novel therapeutic agents, most notably as a key intermediate in the production of the fourth-generation fluoroquinolone antibiotic, Besifloxacin. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed synthesis protocols, and its primary application in drug development.

Core Data Summary

The fundamental properties of this compound and its enantiomer are summarized below, providing a clear reference for researchers.

| Identifier | This compound | (R)-Azepan-3-amine | Racemic Azepan-3-amine |

| CAS Number | 107885-67-6 | 124932-43-0 | 69154-03-6[1] |

| Molecular Formula | C₆H₁₄N₂[2] | C₆H₁₄N₂[2] | C₆H₁₄N₂[1] |

| Molecular Weight | 114.19 g/mol [2] | 114.19 g/mol [2] | 114.19 g/mol [1] |

| Appearance | Colorless to light yellow liquid | Pale yellow liquid[3] | - |

| Boiling Point | - | 180.9 ± 8.0 °C at 760 mmHg[3] | - |

| Density | - | 0.9 ± 0.1 g/cm³[3] | - |

| Flash Point | - | 69.6 ± 22.0 °C[3] | - |

| Refractive Index | - | 1.453[3] | - |

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in chiral drug manufacturing. Several synthetic strategies have been developed, primarily involving either chemical reduction of a chiral lactam or biocatalytic methods.

Chemical Synthesis via Reduction of (R)-3-aminoazepan-2-one

A common and effective method for the preparation of (R)-azepan-3-amine (the enantiomer of the topic, but the principles of synthesis are illustrative and can be adapted for the (S)-enantiomer starting from the corresponding chiral precursor) involves the reduction of the corresponding chiral amino lactam, (3R)-3-aminoazepan-2-one.[4] This method has been optimized for high yield and purity, making it suitable for industrial applications.

Experimental Protocol:

Materials:

-

(3R)-3-aminoazepan-2-one

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is flushed with an inert gas (Argon or Nitrogen).

-

Reagent Preparation: Anhydrous THF is added to the flask, followed by the portion-wise addition of sodium borohydride (NaBH₄) under a continuous inert gas flow. The suspension is cooled in an ice bath.

-

Addition of Boron Trifluoride Etherate: Boron trifluoride etherate (BF₃·OEt₂) is added dropwise to the stirred suspension of NaBH₄ in THF, maintaining the temperature below 10 °C.

-

Addition of Starting Material: A solution of (3R)-3-aminoazepan-2-one in anhydrous THF is added dropwise to the reaction mixture at a rate that maintains the internal temperature below 15 °C.

-

Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Upon completion, the reaction is cooled in an ice bath, and excess reducing agent is cautiously quenched by the slow, dropwise addition of aqueous hydrochloric acid.

-

Work-up: The reaction mixture is basified with a concentrated aqueous solution of sodium hydroxide until a pH greater than 12 is achieved. The aqueous layer is then extracted multiple times with ethyl acetate.

-

Isolation and Purification: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield pure (3R)-azepan-3-amine.

Note: For the synthesis of this compound, the starting material would be (S)-3-aminoazepan-2-one.

Biocatalytic Synthesis

Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of chiral amines. One such approach utilizes a multi-enzyme cascade involving a galactose oxidase (GOase) and an imine reductase (IRED) to convert N-Cbz-protected L-lysinol into L-3-N-Cbz-aminoazepane.[5] Another biocatalytic route involves the asymmetric amination of a prochiral ketone using a transaminase.[6]

Experimental Workflow: Enzymatic Synthesis

Caption: Enzymatic cascade for the synthesis of this compound.

Application in Drug Development

The primary and most well-documented application of this compound is as a key chiral intermediate in the synthesis of Besifloxacin hydrochloride.[3] Besifloxacin is a fourth-generation fluoroquinolone antibiotic used for the treatment of bacterial conjunctivitis. The (S)-stereochemistry of the 3-aminoazepane moiety is crucial for the drug's potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[3]

Logical Workflow: Role in Besifloxacin Synthesis

Caption: Integration of this compound into the Besifloxacin scaffold.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activity and signaling pathways directly modulated by this compound as a standalone compound. Its biological significance is primarily understood through its incorporation into the final drug product, Besifloxacin. The mechanism of action of Besifloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3] The azepane moiety contributes to the overall molecular structure and binding affinity of the drug to its bacterial targets.

Conclusion

This compound is a valuable chiral building block with a critical role in the pharmaceutical industry, particularly in the synthesis of the antibiotic Besifloxacin. The development of efficient and stereoselective synthetic routes, including both chemical and biocatalytic methods, has enabled its large-scale production. While direct biological activity data for this compound is not currently available, its importance as a key intermediate underscores the continued need for robust and innovative synthetic methodologies in drug development. Future research may explore the potential for this and similar chiral azepane derivatives in the design of new therapeutic agents.

References

- 1. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-Azepan-3-amine | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Rise of Chiral Azepane Scaffolds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chemical Space with Chiral Azepanes

In the relentless pursuit of novel therapeutics, the exploration of three-dimensional chemical space is paramount. Chiral azepane scaffolds, seven-membered nitrogen-containing heterocycles with defined stereochemistry, have emerged as a privileged structural motif in modern drug discovery. Their inherent conformational flexibility, combined with the ability to introduce stereocenters, allows for the precise presentation of pharmacophoric elements in three-dimensional space. This unique characteristic enables potent and selective interactions with a variety of biological targets, particularly within the central nervous system (CNS). This in-depth technical guide provides a comprehensive overview of chiral azepane scaffolds, including their synthesis, pharmacological activities, and applications in drug development, with a focus on their role as modulators of monoamine transporters and sigma-1 receptors.

Pharmacological Significance and Key Biological Targets

Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] Notably, chiral bicyclic azepanes have shown significant promise as potent inhibitors of monoamine transporters (MATs) and sigma-1 (σ1) receptors, making them attractive candidates for the treatment of various neuropsychiatric disorders.[3][4]

Monoamine Transporters (DAT, NET, and SERT)

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft. Their inhibition is a well-established therapeutic strategy for depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). Chiral azepanes have been shown to be potent inhibitors of these transporters.[3][4]

Sigma-1 (σ1) Receptors

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and other cellular processes.[5] It is implicated in a range of conditions, including neurodegenerative diseases, psychiatric disorders, and pain. Certain chiral azepanes exhibit high-affinity binding to the σ1 receptor, suggesting a potential for polypharmacology that could be beneficial in complex disease states.[4]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for a representative N-benzylated chiral bicyclic azepane, (R,R)-1a, and its derivatives. This data highlights the potency and selectivity that can be achieved with this scaffold.

Table 1: Monoamine Transporter and Sigma-1 Receptor Inhibition Profile of (R,R)-1a and its Enantiomer [4]

| Compound | Target | IC50 (nM) |

| (R,R)-1a | NET | 60 ± 7 |

| DAT | 230 ± 12 | |

| SERT | 250 ± 32 | |

| σ-1R | ~110 | |

| (S,S)-1a | NET | 1600 ± 100 |

Table 2: Preliminary Structure-Activity Relationship (SAR) Data of Halogenated Analogues of (R,R)-1a on Monoamine Transporters [4]

| Compound | NET Inhibition (%) at 10 µM | DAT Inhibition (%) at 10 µM | SERT Inhibition (%) at 10 µM |

| (R,R)-1a (unsubstituted) | 98 | 95 | 92 |

| 4-fluoro analogue | 99 | 97 | 96 |

| 4-chloro analogue | 100 | 98 | 97 |

| 4-bromo analogue | 100 | 98 | 97 |

| 3-fluoro analogue | 99 | 96 | 94 |

| 3-chloro analogue | 100 | 98 | 96 |

| 3-bromo analogue | 100 | 98 | 96 |

| 2-fluoro analogue | 97 | 92 | 88 |

| 2-chloro analogue | 98 | 94 | 90 |

| 2-bromo analogue | 99 | 95 | 92 |

Experimental Protocols

Synthesis of Chiral Bicyclic Azepanes via Beckmann Rearrangement

The Beckmann rearrangement is a key reaction for the synthesis of the azepane core, enabling the expansion of a six-membered ring into a seven-membered lactam, which can then be reduced to the corresponding azepane. The following is a representative protocol for the synthesis of a chiral bicyclic azepane precursor.[4]

Step 1: Oxime Formation

-

To a solution of the starting ketone (e.g., a substituted cyclohexanone derivative) (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime. Purify by column chromatography on silica gel.

Step 2: Beckmann Rearrangement

-

Dissolve the purified oxime (1.0 eq) in dry dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl2) (1.5 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

-

Monitor the reaction by TLC. Upon completion, carefully add water to the reaction mixture.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting lactam by column chromatography on silica gel.

Step 3: Reduction of the Lactam

-

To a suspension of lithium aluminum hydride (LiAlH4) (3.0 eq) in dry tetrahydrofuran (THF) at 0 °C, add a solution of the lactam (1.0 eq) in dry THF dropwise.

-

After the addition is complete, heat the reaction mixture to reflux and stir for 8-12 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude chiral bicyclic azepane. Purify by column chromatography on silica gel.

Monoamine Transporter Uptake Assay

This protocol describes a method to determine the inhibitory activity of a test compound on the dopamine transporter (DAT) using human embryonic kidney 293 (HEK293) cells stably expressing the human DAT (hDAT).[6][7][8]

Materials:

-

HEK293 cells stably transfected with hDAT

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Krebs-Ringer-HEPES assay buffer

-

[3H]Dopamine (radioligand)

-

Test compound (chiral azepane derivative)

-

Unlabeled dopamine (for determining non-specific uptake)

-

96-well cell culture plates

-

Scintillation fluid and a liquid scintillation counter

Procedure:

-

Cell Plating: Seed the HEK293-hDAT cells into a 96-well plate at a density of 50,000 cells/well and allow them to adhere and grow for 24-48 hours.

-

Pre-incubation: On the day of the assay, aspirate the growth medium and wash the cells with Krebs-Ringer-HEPES buffer. Add 150 µL of buffer containing various concentrations of the test compound or vehicle to the wells. For non-specific uptake control wells, add a high concentration of unlabeled dopamine (e.g., 10 µM). Incubate for 30 minutes at 37 °C.

-

Initiation of Uptake: Initiate the uptake reaction by adding 50 µL of buffer containing [3H]dopamine (final concentration ~12 nM) to each well.

-

Incubation: Incubate the plate for 8-10 minutes at 37 °C.

-

Termination of Uptake: Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer using a cell harvester.

-

Quantification: Lyse the cells and measure the radioactivity in each well using a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value of the test compound by plotting the percentage of inhibition of [3H]dopamine uptake against the log concentration of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of chiral azepane scaffolds.

Caption: Dopamine signaling at the synapse and the inhibitory action of a chiral azepane on DAT.

Caption: Sigma-1 receptor signaling at the ER-mitochondrion interface.

Caption: General experimental workflow for the discovery of chiral azepane-based drug candidates.

Conclusion and Future Directions

Chiral azepane scaffolds represent a valuable and increasingly utilized structural motif in drug discovery. Their unique three-dimensional architecture provides a versatile platform for the design of potent and selective modulators of challenging biological targets, particularly within the CNS. The successful development of N-benzylated bicyclic azepanes as potent monoamine transporter and sigma-1 receptor inhibitors underscores the potential of this scaffold. Future research will likely focus on further exploring the structure-activity relationships of substituted azepanes, developing novel and more efficient stereoselective synthetic methodologies, and expanding the application of these scaffolds to a wider range of biological targets. The continued investigation of chiral azepanes holds significant promise for the discovery of next-generation therapeutics for a variety of unmet medical needs.

References

- 1. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labs.penchant.bio [labs.penchant.bio]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (S)-Azepan-3-amine: A Technical Guide

Introduction

(S)-Azepan-3-amine is a chiral cyclic amine of interest in medicinal chemistry and drug development due to its presence as a scaffold in various biologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and manufacturing settings. This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also presented, along with a generalized workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.0 - 3.2 | m | 1H | H-3 |

| ~ 2.6 - 2.9 | m | 2H | H-2, H-7 |

| ~ 1.5 - 1.9 | m | 6H | H-4, H-5, H-6 |

| ~ 1.4 (broad s) | s | 3H | -NH₂, -NH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 50 - 55 | C-3 |

| ~ 45 - 50 | C-2, C-7 |

| ~ 25 - 35 | C-4, C-5, C-6 |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3250 - 3400 | Medium, Broad | N-H stretch (secondary amine) |

| 2850 - 2960 | Strong | C-H stretch (aliphatic) |

| 1580 - 1650 | Medium | N-H bend (primary amine) |

| 1020 - 1250 | Medium | C-N stretch |

| 665 - 910 | Broad | N-H wag (primary & secondary amine) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 114 | [M]⁺ (Molecular Ion) |

| 97 | [M - NH₃]⁺ |

| 85 | [M - C₂H₅]⁺ |

| 71 | [M - C₃H₇]⁺ |

| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ |

| 44 | [C₂H₆N]⁺ |

| 30 | [CH₄N]⁺ |

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette containing a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

-

Ensure the height of the solution in the NMR tube is sufficient for analysis (typically around 4-5 cm).

-

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

-

Set the spectral width to encompass a range of 0-14 ppm.

-

Employ a standard single-pulse sequence.

-

The acquisition time should be set to 2-4 seconds with a relaxation delay of 1-5 seconds.[1]

-

Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.[1]

-

To confirm the presence of exchangeable protons (N-H), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.[1]

-

Set the spectral width to cover a range of 0-220 ppm.[1]

-

The acquisition time should be 1-2 seconds with a relaxation delay of 2-5 seconds.[1]

-

A higher number of scans (from 128 to several thousand) will be necessary depending on the sample concentration to achieve a good signal-to-noise ratio.[1]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

As this compound is likely a liquid at room temperature, it can be analyzed as a neat liquid.

-

Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Scan the sample over the mid-infrared range, typically 4000-400 cm⁻¹.[2]

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

-

-

Ionization:

-

Utilize a soft ionization technique like Electrospray Ionization (ESI) to observe the protonated molecular ion [M+H]⁺ with minimal fragmentation.[2]

-

Alternatively, Electron Ionization (EI) can be used to induce fragmentation and provide structural information.

-

-

Mass Analysis:

-

Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

-

For accurate mass determination and confirmation of the elemental composition, High-Resolution Mass Spectrometry (HRMS) should be performed.[2]

-

To gain further structural insights, tandem mass spectrometry (MS/MS) can be employed to induce and analyze the fragmentation of the molecular ion.[2]

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

(S)-Azepan-3-amine: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, storage, and disposal of (S)-Azepan-3-amine. The following sections detail the chemical and physical properties, hazard identification, exposure controls, and emergency procedures necessary for the safe utilization of this compound in a laboratory and drug development setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure research environment.

Chemical and Physical Properties

This compound is a cyclic amine that presents as a liquid at room temperature. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂ | PubChem[1] |

| Molecular Weight | 114.19 g/mol | PubChem[1] |

| CAS Number | 107885-67-6 | Sigma-Aldrich[2] |

| Appearance | Liquid | CymitQuimica[3] |

| Boiling Point | 181 °C at 760 mmHg | Sigma-Aldrich[2] |

| Flash Point | 70 °C | Sigma-Aldrich[2] |

| Purity | Typically ≥97% | Sigma-Aldrich[2] |

Hazard Identification and Toxicological Information

This compound is classified as a hazardous substance. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.[4]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Quantitative Toxicological Data:

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of potential exposure should be conducted before handling. The following PPE is mandatory:

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes that can cause serious eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, as the substance is harmful and can cause irritation. |

| Body Protection | A flame-resistant lab coat. | Protects against splashes and contamination of personal clothing. |

| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if aerosols are generated. | Prevents inhalation of harmful vapors. |

Engineering Controls

All work with this compound should be conducted in a well-ventilated chemical fume hood.[5] Eyewash stations and safety showers must be readily accessible.[5]

Storage Requirements

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Containers should be kept tightly sealed to prevent exposure to air and moisture. Recommended storage temperature is 4°C, protected from light.[2]

Incompatible Materials

Avoid contact with strong oxidizing agents and strong acids. Amines can react exothermically with these substances.

Experimental Protocols

General Handling Protocol

-

Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly and all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS).

-

Dispensing: Carefully measure and dispense the required amount of this compound within the fume hood. Use appropriate tools (e.g., glass pipettes, syringes) that are compatible with the chemical.

-

Reaction Setup: If used in a reaction, add the amine to the reaction vessel slowly and in a controlled manner, especially if the reaction is exothermic.

-

Post-Handling: After use, securely seal the container and decontaminate any surfaces that may have come into contact with the chemical.

-

Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

-

Segregation: Collect all liquid and solid waste containing this compound in a dedicated, clearly labeled, and leak-proof hazardous waste container.[6]

-

Labeling: The waste container must be labeled "Hazardous Waste" with the full chemical name "this compound".[6]

-

Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of it down the drain.[6] The preferred method of disposal for many organic amines is high-temperature incineration.[6]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Spill Response Protocol

A detailed workflow for handling a chemical spill is provided in the diagram below. For minor spills (less than 20 mL), trained laboratory personnel can manage the cleanup. For major spills, the area should be evacuated, and emergency services contacted.

Visualizations

The following diagrams illustrate key workflows for the safe handling and emergency response related to this compound.

Caption: Standard workflow for safely handling this compound in a laboratory setting.

References

- 1. (R)-Azepan-3-amine | C6H14N2 | CID 7145034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acute inhalation toxicity of ammonia: revisiting the importance of RD50 and LCT01/50 relationships for setting emergency response guideline values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ehs.princeton.edu [ehs.princeton.edu]

- 4. Azepan-3-amine | C6H14N2 | CID 2756445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. benchchem.com [benchchem.com]

The Azepane Motif: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has solidified its position as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties of drug candidates. This versatility has led to the incorporation of the azepane motif in over 20 FDA-approved drugs and a multitude of clinical candidates targeting a wide array of diseases.[1] This technical guide provides a comprehensive overview of the role of the azepane motif in drug discovery, covering its synthesis, conformational analysis, biological activities, and therapeutic potential, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties and Synthesis

Azepane, a saturated heterocycle with the chemical formula C₆H₁₃N, typically presents as a colorless to light yellow liquid.[2] Its secondary amine functionality allows for a wide range of chemical modifications, making it a versatile building block in organic synthesis.[2] The synthesis of functionalized azepane derivatives is a continuous challenge for organic chemists, with several established strategies.[3][4] These include:

-

Ring-closing reactions: Intramolecular cyclization of linear precursors.[3][4]

-

Ring-expansion reactions: Expansion of smaller rings, such as pyrrolidines.[3][4]

-

Multistep sequences: Complex synthetic routes to achieve specific substitution patterns.[3][4]

-

Novel Methodologies: Recent advances include copper(I)-catalyzed tandem amination/cyclization reactions and photochemical dearomative ring expansion of nitroarenes.[1][5][6]

The conformational diversity of the azepane ring, which can adopt various chair and boat conformations, is a critical aspect of its utility in drug design.[7][8] The ability to introduce specific substituents can bias the ring towards a particular conformation, thereby optimizing its interaction with a biological target.[7]

Therapeutic Applications and Biological Targets

Azepane-based compounds have demonstrated a remarkable breadth of pharmacological activities, leading to their development as therapeutic agents for a variety of conditions.[1]

Anticancer Activity

Several novel azepane derivatives have shown potent anticancer activity. For instance, a series of pyrrolo[1,2-a]azepine derivatives exhibited significant cytotoxicity against various cancer cell lines.[9] The proposed mechanism for some of these compounds involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, which plays a crucial role in cell proliferation and survival.

Quantitative Anticancer Activity of Azepane Derivatives

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| Pyrrolo[1,2-a]azepine derivative 3 | HepG2 (Liver Cancer) | 4 | [9] |

| Pyrrolo[1,2-a]azepine derivative 3 | MCF7 (Breast Cancer) | 44.2 | [9] |

| Pyrrolo[1,2-a]azepine derivative 3 | HCT116 (Colon Cancer) | 35.1 | [9] |

| Pyrrolo[1,2-a]azepine derivative 5b | MCF7 (Breast Cancer) | 10.7 | [9] |

| Pyrrolo[1,2-a]azepine derivative 6 | HepG2 (Liver Cancer) | 1.6 | [9] |

| Pyrrolo[1,2-a]azepine derivative 6 | HCT116 (Colon Cancer) | 21.1 | [9] |

| Pyrrolo[1,2-a]azepine derivative 7 | HepG2 (Liver Cancer) | 20.7 | [9] |

| Pyrrolo[1,2-a]azepine derivative 7 | MCF7 (Breast Cancer) | 45.4 | [9] |

| Pyrrolo[1,2-a]azepine derivative 7 | HCT116 (Colon Cancer) | 33.8 | [9] |

Neuropsychiatric Disorders

The azepane scaffold is also found in compounds targeting central nervous system disorders. An N-benzylated bicyclic azepane emerged as a potent inhibitor of monoamine transporters, with selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT), and also showed activity at the sigma-1 receptor (σ-1R).[10][11] This polypharmacology suggests potential applications in treating neuropsychiatric disorders.[10][11]

Quantitative Bioactivity of a Bicyclic Azepane Derivative

| Target | IC₅₀ | Reference |

| Norepinephrine Transporter (NET) | < 100 nM | [10][11] |

| Dopamine Transporter (DAT) | < 100 nM | [10][11] |

| Sigma-1 Receptor (σ-1R) | ≈ 110 nM | [10][11] |

Metabolic Diseases

Azepane derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. A series of azepane sulfonamides were discovered to be potent 11β-HSD1 inhibitors, with one compound exhibiting an IC₅₀ of 3.0 nM. Tolazamide, an approved drug for type 2 diabetes, is a sulfonylurea containing an azepane ring that stimulates insulin release from the pancreas.[12][13]

Quantitative 11β-HSD1 Inhibitory Activity of an Azepane Sulfonamide

| Compound | Target | IC₅₀ (nM) | Reference |

| Azepane sulfonamide 30 | 11β-HSD1 | 3.0 |

Other Therapeutic Areas

The versatility of the azepane motif is further demonstrated by its presence in drugs for other conditions:

-

Bazedoxifene: A selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis.[14]

-

Azelastine: A histamine H1-receptor antagonist used for the treatment of allergic rhinitis and conjunctivitis.[3][8][15][16]

Signaling Pathways and Mechanisms of Action

Understanding the interaction of azepane-containing compounds with cellular signaling pathways is crucial for rational drug design.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival.[7][17][18] Its dysregulation is a hallmark of many cancers. Azepane derivatives with anticancer activity may exert their effects by inhibiting key components of this pathway.

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by an azepane derivative.

Monoamine Transporter Mechanism

Monoamine transporters (MATs) are responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft into the presynaptic neuron, thus terminating the signal.[19][20][21] Azepane-based inhibitors block this reuptake process, leading to an increased concentration of neurotransmitters in the synapse.

Caption: Mechanism of monoamine transporter inhibition by an azepane derivative.

Experimental Protocols

General Experimental Workflow

The evaluation of novel azepane derivatives typically follows a standardized workflow from synthesis to biological characterization.

Caption: A general experimental workflow for the evaluation of azepane derivatives.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[10][22][23]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily through the action of mitochondrial dehydrogenases.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[10]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[22]

-

Compound Treatment: Prepare serial dilutions of the azepane-containing test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a specific monoamine (dopamine, norepinephrine, or serotonin) into cells expressing the corresponding transporter.

Principle: Cells expressing the monoamine transporter of interest are incubated with a labeled substrate (e.g., a radiolabeled or fluorescent monoamine) in the presence or absence of the test compound. The amount of substrate taken up by the cells is then quantified.

Protocol:

-

Cell Culture: Culture cells stably or transiently expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT) in appropriate culture vessels.

-

Assay Preparation: Seed the cells into a 96-well plate and allow them to form a confluent monolayer.[24]

-

Compound Incubation: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA). Pre-incubate the cells with various concentrations of the azepane test compound or a known inhibitor (positive control).[24]

-

Substrate Addition: Initiate the uptake reaction by adding a labeled monoamine substrate (e.g., [³H]dopamine) to each well.

-

Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at 37°C.

-

Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer to remove the extracellular labeled substrate.

-

Quantification: Lyse the cells and measure the amount of intracellular labeled substrate using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).

-

Data Analysis: Calculate the percent inhibition of substrate uptake at each compound concentration relative to a vehicle control and determine the IC₅₀ or Kᵢ value.

11β-HSD1 Inhibition Assay (Cell-Based)

This assay determines the potency of a compound in inhibiting 11β-HSD1 activity within a cellular context.

Principle: A human cell line (e.g., HEK293) engineered to express human 11β-HSD1 is incubated with its substrate, cortisone, and the test compound. The amount of the product, cortisol, produced by the cells and released into the culture medium is quantified.[25]

Protocol:

-

Cell Culture: Plate HEK293 cells stably expressing human 11β-HSD1 in a multi-well plate and culture until confluent.[25]

-

Compound Treatment: Pre-incubate the cells with the azepane test compound at various concentrations.[25]

-

Substrate Addition: Add cortisone to the wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period to allow for the conversion of cortisone to cortisol.

-

Sample Collection: Collect the cell culture medium from each well.

-

Quantification: Quantify the amount of cortisol in the culture medium, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Determine the IC₅₀ value by plotting the percent inhibition of cortisol production against the compound concentration.[25]

Conclusion

The azepane motif continues to be a highly valuable scaffold in medicinal chemistry, offering a unique combination of structural rigidity and conformational flexibility. Its presence in a diverse range of approved drugs and clinical candidates highlights its therapeutic potential across multiple disease areas. The ongoing development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of azepane derivatives, providing new opportunities for the discovery of next-generation therapeutics. A thorough understanding of the structure-activity relationships, mechanisms of action, and relevant signaling pathways, coupled with robust experimental evaluation, will be paramount in harnessing the full potential of this privileged scaffold in drug development.

References

- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Azelastine: Package Insert / Prescribing Information / MOA [drugs.com]

- 4. researchgate.net [researchgate.net]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]

- 9. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. s3.pgkb.org [s3.pgkb.org]

- 12. 24 tolazamide Side Effects, Uses & Dosage [medicinenet.com]

- 13. Tolazamide - Wikipedia [en.wikipedia.org]

- 14. Bazedoxifene - Wikipedia [en.wikipedia.org]

- 15. Azelastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. m.youtube.com [m.youtube.com]

- 17. cusabio.com [cusabio.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Monoamine neurotransmitter - Wikipedia [en.wikipedia.org]

- 21. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. moleculardevices.com [moleculardevices.com]

- 25. benchchem.com [benchchem.com]

The Azepane Scaffold: A Privileged Motif in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry. Its inherent three-dimensional structure provides a versatile scaffold for the development of novel therapeutics, allowing for diverse substitutions that can fine-tune physicochemical and pharmacokinetic properties. This technical guide delves into the discovery, history, and development of azepane-based compounds, offering a comprehensive overview of their synthesis, biological activities, and therapeutic potential.

A Historical Perspective: From Industrial Precursor to Pharmacological Powerhouse

The history of azepane chemistry is intrinsically linked to the development of synthetic polymers. The most well-known azepane derivative is ε-caprolactam, the monomer precursor to Nylon 6. The industrial-scale synthesis of caprolactam, first prepared in the late 19th century, paved the way for the exploration of the azepane ring system.[1] A pivotal moment in its synthesis was the application of the Beckmann rearrangement of cyclohexanone oxime.[1] This reaction remains a cornerstone of industrial caprolactam production.[2][3]

While initially recognized for its role in materials science, the pharmacological potential of the azepane scaffold began to be appreciated in the 20th century. Researchers discovered that incorporating this seven-membered ring into molecular structures could impart favorable biological activities. Today, over 20 FDA-approved drugs contain the azepane motif, highlighting its significance in modern medicine.[4] These drugs span a wide range of therapeutic areas, including metabolic diseases, central nervous system disorders, and infectious diseases.[4][5][6]

Synthetic Strategies: Building the Azepane Core

The construction of the azepane ring is a key challenge and an area of active research in synthetic organic chemistry. Several strategies have been developed to access this important scaffold.

Key Synthetic Approaches:

-

Ring-Closing Reactions: Intramolecular cyclization reactions are a common method for forming the azepane ring.[7]

-

Ring-Expansion Reactions: This strategy often involves the expansion of smaller, more readily available cyclic precursors, such as pyrrolidines.[7] A notable example is the photochemical dearomative ring expansion of nitroarenes to generate azepane derivatives.[8]

-

Multistep Sequences: Complex azepane-containing natural products and drug molecules often require intricate, multi-step synthetic routes.[7]

A significant breakthrough in azepane synthesis involves a photochemical dearomative ring expansion of nitroarenes. This method, mediated by blue light at room temperature, transforms a six-membered benzene ring into a seven-membered ring system, which can then be hydrogenated to yield the saturated azepane.[8]

Therapeutic Applications and Key Compounds

The conformational flexibility of the azepane ring allows it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[6]

Azepane-Based Inhibitors of Pathological Pathways:

1. Alzheimer's Disease: Targeting Amyloid-β Production

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain.[9][10] Aβ peptides are generated from the amyloid precursor protein (APP) through sequential cleavage by β-secretase (BACE1) and γ-secretase.[11][12] Azepane-based compounds have been developed as potent inhibitors of γ-secretase, aiming to reduce the production of Aβ.[2][13]

Quantitative Bioactivity of Azepane-Based γ-Secretase Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| LY-450139 | γ-Secretase | - | - | [13] |

| MK-0752 | γ-Secretase | - | - | [13] |

| Azepane Sulfonamide 30 | 11β-HSD1 | 3.0 | - | [14] |

Note: Specific IC50 values for LY-450139 and MK-0752 were not provided in the search results, but they are noted as potent inhibitors that have reached human trials.

2. Cancer and Immune Regulation: PTPN2/PTPN1 Inhibition

Protein tyrosine phosphatases PTPN2 and PTPN1 are negative regulators of key signaling pathways in immune cells, such as the JAK-STAT pathway.[15][16] Inhibition of PTPN2 and PTPN1 can enhance anti-tumor immunity.[17] Azepane-containing derivatives have been identified as potent inhibitors of these phosphatases.

Quantitative Bioactivity of Azepane-Based PTPN2/PTPN1 Inhibitors

| Compound | Target(s) | IC50 (nM) | Reference |

| Compound 4 | PTPN2/N1 | <10 | [17] |

| ABBV-CLS-484 | PTPN2/PTPN1 | low nM | [18] |

3. Cancer and Cell Survival: PKB/Akt Pathway Inhibition

The PI3K/Akt (Protein Kinase B) signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its dysregulation is a common feature of many cancers.[17][19][20] The natural product (-)-balanol, which contains an azepane ring, is a potent inhibitor of Protein Kinase C (PKC) and has served as a lead structure for the development of PKB/Akt inhibitors.[3][21] Structure-based drug design has led to the development of highly potent and plasma-stable azepane-based PKB inhibitors.[22][23]

Quantitative Bioactivity of Azepane-Based PKB/Akt Inhibitors

| Compound | Target(s) | IC50 (nM) | Key Feature | Reference |

| (-)-Balanol analogue 1 | PKBα, PKA | 5 (PKBα) | Ester, plasma unstable | [21][23] |

| (-)-Balanol analogue 4 | PKBα, PKA | 4 (PKBα) | Amide, plasma stable | [21][23] |

Experimental Protocols

Reproducibility and advancement in research hinge on detailed methodologies. Below are representative protocols for the synthesis and evaluation of azepane-based compounds.

Synthesis of Azepane Analogues of Piperidine-Containing Drugs

A general method for the synthesis of polysubstituted azepanes involves a dearomative ring expansion of nitroarenes.[7]

General Procedure:

-

Nitrene Formation: A solution of the corresponding nitroarene in a suitable solvent is irradiated with blue light, leading to the deoxygenation and formation of a singlet aryl nitrene intermediate.

-

Ring Expansion: The nitrene intermediate undergoes a ring expansion to form a 3H-azepine intermediate.

-

Hydrogenation: The crude 3H-azepine intermediate is then subjected to hydrogenation, typically using a palladium or platinum catalyst under a hydrogen atmosphere, to yield the saturated azepane derivative.[7]

γ-Secretase Activity Assay

Several methods are available to measure the activity of γ-secretase and the effect of inhibitors.

Cell-Based Luciferase Reporter Assay:

-

Cell Seeding: Cells engineered to express a γ-secretase substrate linked to a luciferase reporter (e.g., APP-C99-Gal4) are seeded in a 96-well plate.

-

Compound Treatment: The cells are treated with various concentrations of the test azepane compound or a known γ-secretase inhibitor (positive control) for a defined period (e.g., 24 hours).

-

Lysis and Luminescence Measurement: A luciferase assay reagent is added to the wells to lyse the cells and initiate the luminescent reaction. The luminescence, which is proportional to the cleavage of the substrate by γ-secretase, is measured using a luminometer.[24]

In Vitro Fluorogenic Assay:

-

Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing a cell lysate or purified γ-secretase, a fluorogenic substrate (e.g., a peptide sequence of APP with EDANS/DABCYL FRET pair), and the test compound.

-

Incubation: The plate is incubated at 37°C for 1-2 hours in the dark.

-

Fluorescence Reading: The fluorescence is measured on a microplate reader at appropriate excitation and emission wavelengths. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.[25]

PTPN2/PTPN1 Inhibition Assay

The inhibitory potency of compounds against PTPN2 and PTPN1 can be determined using a phosphatase activity inhibition assay.[26]

General Procedure:

-

Enzyme and Substrate Preparation: Recombinant human PTPN2 or PTPN1 enzyme and a suitable phosphatase substrate (e.g., a phosphopeptide) are prepared in an assay buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test azepane compound.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate and allowed to proceed for a specific time. The reaction is then stopped, often by the addition of a reagent that detects the released phosphate.

-

Signal Detection: The amount of phosphate generated is quantified, typically through a colorimetric or fluorescent method. The IC50 value is then calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Visualizing the molecular pathways targeted by azepane-based compounds is crucial for understanding their mechanism of action and for rational drug design.

Amyloid-β Production Pathway and its Inhibition

PTPN2/PTPN1 Regulation of Immune Signaling

PI3K/Akt Signaling Pathway and its Inhibition

Conclusion

The azepane scaffold has transitioned from an industrial chemical to a privileged structure in medicinal chemistry. Its unique conformational properties and synthetic accessibility have enabled the development of a multitude of potent and selective modulators of various biological targets. The successful clinical translation of numerous azepane-containing drugs is a testament to the enduring value of this heterocyclic core. As synthetic methodologies continue to evolve and our understanding of complex biological pathways deepens, the azepane motif is poised to remain a critical component in the discovery and development of the next generation of therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]

- 10. Amyloid beta - Wikipedia [en.wikipedia.org]

- 11. Beta-amyloid pathway | Abcam [abcam.com]

- 12. β-Amyloid: the key peptide in the pathogenesis of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent progress in the medicinal chemistry of gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PTPN2/1 [stage.abbviescience.com]

- 16. The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 21. Alzheimer's disease - Symptoms and causes - Mayo Clinic [mayoclinic.org]

- 22. benchchem.com [benchchem.com]

- 23. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. resources.rndsystems.com [resources.rndsystems.com]

- 26. jitc.bmj.com [jitc.bmj.com]

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (S)-Azepan-3-amine

Introduction

(S)-Azepan-3-amine is a crucial chiral building block in medicinal chemistry and drug development. Its seven-membered saturated heterocyclic structure is a key pharmacophore in various biologically active molecules, including inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes and antibacterial agents.[1][2] The stereochemistry at the C3 position is often critical for biological activity, necessitating synthetic routes that provide high enantiopurity. Traditional methods for the synthesis of 3-aminoazepanes, such as Hofmann or Curtius rearrangements, often lack stereocontrol and may use hazardous reagents.[1] This document outlines two distinct and efficient protocols for the enantioselective synthesis of this compound: a biocatalytic cascade and a chemoenzymatic approach starting from L-lysine. These methods offer high enantioselectivity and utilize readily available starting materials.

Protocol 1: Biocatalytic Synthesis via One-Pot Enzymatic Cascade

This protocol details a green chemistry approach for the synthesis of N-Cbz-(S)-azepan-3-amine from N-α-Cbz-L-lysinol using a multi-enzyme cascade.[1][3] The one-pot reaction involves a galactose oxidase (GOase) variant and an imine reductase (IRED) to achieve high enantiopurity under ambient conditions.[1][3]

Experimental Workflow

Caption: Workflow for the biocatalytic synthesis of N-Cbz-(S)-azepan-3-amine.

Materials and Reagents

-

N-α-Cbz-L-lysinol

-

Galactose Oxidase (GOase) M3-5 variant

-

Imine Reductase (IRED) from Paenibacillus elgii (or other suitable IRED)

-

Catalase

-

NADP+

-

Pyridoxal 5'-phosphate (PLP)

-

Sodium phosphate buffer (NaPi), 100 mM, pH 7.5

-

Ethyl acetate

-

Sodium hydroxide (NaOH), 2M solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Detailed Experimental Protocol

-

Reaction Setup: In a 100 mL flask, prepare a 90 mL solution of 100 mM sodium phosphate buffer (pH 7.5).

-

Add N-α-Cbz-L-lysinol to a final concentration of 3 mM.

-

To the solution, add catalase (2 mg/mL), NADP+ (1 mM), and PLP (1 mM).

-

Add the GOase variant M3-5 (1 mg/mL) and the selected IRED (1 mg/mL) to the reaction mixture.

-

Incubation: Seal the flask and incubate at 30 °C with shaking at 200 rpm for 16 hours. Monitor the reaction progress by GC-FID.

-

Work-up: After 16 hours, quench the reaction by adjusting the pH to >10 with 2M NaOH solution.

-

Extract the aqueous layer three times with an equal volume of ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Cbz-(S)-azepan-3-amine.

-

Analysis: Determine the isolated yield. Confirm the enantiomeric excess (e.e.) by chiral HPLC analysis.

Quantitative Data Summary

| Parameter | Value | Reference |

| Substrate Concentration | 3 mM | [3] |

| Temperature | 30 °C | [3] |

| Reaction Time | 16 h | [3] |

| Isolated Yield | up to 54% | [1][3] |

| Enantiomeric Excess | >99% | [1] |

Protocol 2: Chemoenzymatic Synthesis from L-Lysine

This protocol describes a robust method to prepare (S)-3-[(tert-Butoxycarbonyl)amino]azepane starting from L-lysine.[4][5] The key steps involve the formation of an N-Boc protected 3-aminolactam, which is then converted to an imido ester and subsequently hydrogenated. This method avoids hazardous reagents and proceeds under mild conditions.